2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol
Description
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol is an organic compound with a complex structure, featuring a chloro group, a phenol group, and a dimethylsulfamoyl group attached to a benzene ring
Properties
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-13(17)12(15)9-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPJEIEPHKMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the dimethylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-Hydroxy-4-(2-N,N-dimethylsulfamoylphenyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylsulfamoyl group can interact with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)benzoic acid
- 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol
Uniqueness
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
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